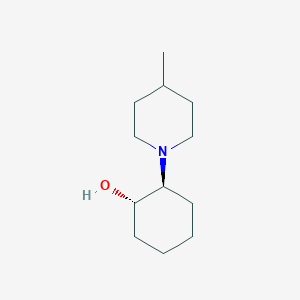

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol is a chemical compound that is used in scientific research for various purposes. It is commonly known as NMDA receptor antagonist and is used to study the mechanism of action of NMDA receptors. The compound has been synthesized using different methods, and its biochemical and physiological effects have been extensively studied.

Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Asymmetric Induction

A study by Alvarez-Ibarra et al. (2010) on enantiopure compounds related to (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol demonstrated their utility in catalyzing the addition of diethylzinc to benzaldehyde, affecting asymmetric induction. These compounds, based on l-pipecolinic acid, showcased a unique behavior in stereocontrol, highlighting the importance of substituent combinations on the catalytic efficacy and enantioselectivity. Theoretical evaluations using DFT methods further elucidated their action mechanisms in catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Repellent Efficacy Against Disease Vectors

Optically active derivatives of (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol have been synthesized and tested for their repellent efficacy against blood-feeding arthropods like Anopheles stephensi, a malaria vector. Initial laboratory tests showed differential repellency among stereoisomers, with two stereoisomers being twice as repellent as others, indicating the influence of stereoisomerism on repellent efficacy (Klun, Ma, & Gupta, 2000).

Molecular Recognition

Khanvilkar and Bedekar (2018) utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained through simple chemical and bio-catalytic steps from compounds similar to (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol, as a chiral solvating agent for molecular recognition. This application is crucial in detecting and quantifying the enantiomers of acids via NMR or fluorescence spectroscopy, providing a practical approach for analytical applications in chemistry (Khanvilkar & Bedekar, 2018).

Eigenschaften

IUPAC Name |

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-10-6-8-13(9-7-10)11-4-2-3-5-12(11)14/h10-12,14H,2-9H2,1H3/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLERZJFQDSMEON-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)[C@H]2CCCC[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)

![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)

![Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2633026.png)

![4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one](/img/structure/B2633027.png)

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)

![5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)